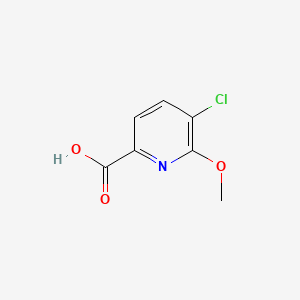

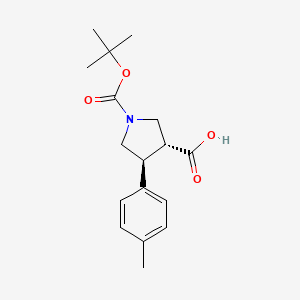

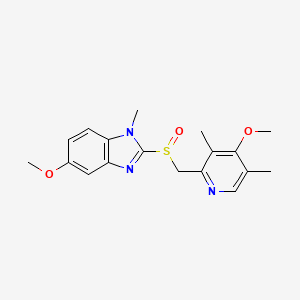

trans-1-(Tert-butoxycarbonyl)-4-(P-tolyl)pyrrolidine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trans-1-(Tert-butoxycarbonyl)-4-(P-tolyl)pyrrolidine-3-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. Also known as Boc-4-pyrrolidinecarboxylic acid, this compound is a derivative of pyrrolidine and is widely used in the synthesis of various pharmaceutical agents.

Scientific Research Applications

Muconic Acid as a Platform Chemical : Muconic acid, a dicarboxylic acid with conjugated double bonds, showcases potential as a starting material for synthesizing value-added products and as a versatile monomer for specialty polymers. Its isomers, particularly trans,trans-muconic acid, are of interest due to their applications in producing valuable chemicals like adipic and terephthalic acids, highlighting the utility of similar carboxylic acid structures in material science and polymer chemistry (Khalil et al., 2020).

Biocatalyst Inhibition by Carboxylic Acids : The inhibitory effects of carboxylic acids on microbes like Escherichia coli and Saccharomyces cerevisiae are significant for biotechnological applications, demonstrating the relevance of carboxylic acids in microbial fermentation processes. Understanding these effects can aid in engineering robust microbial strains for industrial production, relevant to the broader context of carboxylic acid derivatives in scientific research (Jarboe et al., 2013).

Antioxidant, Microbiological, and Cytotoxic Activity of Carboxylic Acids : Natural carboxylic acids from plants are known for their antioxidant, antimicrobial, and cytotoxic activities. The structure-related bioactivity of these compounds, including effects on cancer cells and microbes, underlines the importance of structural variation in carboxylic acids for medicinal chemistry and drug discovery (Godlewska-Żyłkiewicz et al., 2020).

Applications in N-Heterocycle Synthesis : Chiral sulfinamides, particularly tert-butanesulfinamide, have emerged as significant chiral auxiliaries in the stereoselective synthesis of amines and their derivatives, including N-heterocycles such as piperidines, pyrrolidines, and azetidines. This highlights the role of specific chemical functionalities in the synthesis of structurally diverse compounds with potential therapeutic applications (Philip et al., 2020).

Pyrrolidine in Drug Discovery : The pyrrolidine ring, a five-membered nitrogen heterocycle, is extensively used in medicinal chemistry. Its saturation, contribution to stereochemistry, and the phenomenon of "pseudorotation" make it a valuable scaffold for designing compounds to treat human diseases. This demonstrates the relevance of pyrrolidine and its derivatives in drug discovery and development (Li Petri et al., 2021).

properties

IUPAC Name |

(3R,4S)-4-(4-methylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4/c1-11-5-7-12(8-6-11)13-9-18(10-14(13)15(19)20)16(21)22-17(2,3)4/h5-8,13-14H,9-10H2,1-4H3,(H,19,20)/t13-,14+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNYOAUTWNGUZLV-KGLIPLIRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CN(CC2C(=O)O)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)[C@H]2CN(C[C@@H]2C(=O)O)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-1-(Tert-butoxycarbonyl)-4-(P-tolyl)pyrrolidine-3-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4S)-4-[10-[4-(dimethylamino)-1-[9-[2-(dimethylamino)ethyl]-10-[(4S)-2-oxo-1,3-oxazolidin-4-yl]-2-azatricyclo[4.3.1.03,8]deca-1(9),3(8),4,6-tetraen-10-yl]butyl]-9-[2-(dimethylamino)ethyl]-2-azatricyclo[4.3.1.03,8]deca-1(9),3(8),4,6-tetraen-10-yl]-1,3-oxazolidin-2-one](/img/structure/B580352.png)

![3,3-Dimethyl-2-oxa-7-azaspiro[4.5]decan-1-one](/img/structure/B580355.png)

![4-[(Benzyloxy)methyl]-3,3-difluoropiperidine](/img/structure/B580357.png)